2-Methyl-1-nitro-4-phenoxybenzene

Overview

Description

2,6-Dihydroxypyridine hydrochloride is a chemical compound with the molecular formula C5H5NO2·HCl. It is a derivative of pyridine, characterized by the presence of two hydroxyl groups at the 2 and 6 positions on the pyridine ring. This compound is known for its light yellow crystalline appearance and is soluble in water .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,6-Dihydroxypyridine hydrochloride can be synthesized through various methods. One common approach involves the hydroxylation of pyridine derivatives. The reaction typically requires a catalyst and specific reaction conditions to ensure the selective introduction of hydroxyl groups at the desired positions .

Industrial Production Methods: In industrial settings, the production of 2,6-dihydroxypyridine hydrochloride often involves the use of advanced catalytic processes to achieve high yields and purity. The reaction conditions are optimized to ensure efficient conversion and minimal by-products .

Chemical Reactions Analysis

Types of Reactions: 2,6-Dihydroxypyridine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form 2,3,6-trihydroxypyridine.

Reduction: Although less common, reduction reactions can modify the hydroxyl groups to other functional groups.

Substitution: The hydroxyl groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Common reagents include oxygen and specific oxidizing enzymes.

Reduction: Reducing agents such as hydrogen gas or metal hydrides.

Substitution: Various nucleophiles can be used to replace the hydroxyl groups.

Major Products:

Oxidation: 2,3,6-Trihydroxypyridine.

Reduction: Modified pyridine derivatives.

Substitution: Various substituted pyridine compounds.

Scientific Research Applications

2,6-Dihydroxypyridine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-dihydroxypyridine hydrochloride involves its interaction with specific enzymes. For example, it acts as a substrate for monooxygenase enzymes, which catalyze the hydroxylation of the compound. This reaction involves the transfer of an oxygen atom from molecular oxygen to the substrate, resulting in the formation of 2,3,6-trihydroxypyridine . The enzyme 2,6-dihydroxypyridine-3-hydroxylase, produced in Escherichia coli, is responsible for catalyzing the sixth step of nicotine degradation in the bacterium Arthrobacter nicotinovoran .

Comparison with Similar Compounds

2,3-Dihydroxypyridine: Similar in structure but with hydroxyl groups at the 2 and 3 positions.

2,5-Dihydroxypyridine: Hydroxyl groups at the 2 and 5 positions.

2,4-Dihydroxypyridine: Hydroxyl groups at the 2 and 4 positions.

Uniqueness: 2,6-Dihydroxypyridine hydrochloride is unique due to its specific hydroxylation pattern, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in studies related to enzyme-catalyzed reactions and its role as an intermediate in the degradation of nicotine .

Biological Activity

2-Methyl-1-nitro-4-phenoxybenzene is a nitro compound that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant case studies, supported by data tables summarizing key findings.

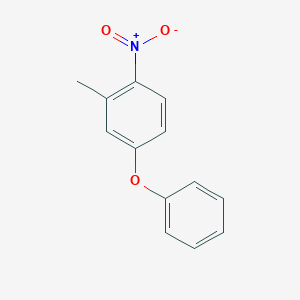

Chemical Structure and Properties

This compound features a nitro group (-NO2) attached to a phenoxybenzene structure, which enhances its reactivity and biological interactions. The presence of the nitro group is crucial as it can participate in redox reactions, influencing various biological pathways.

The biological activity of this compound primarily involves:

- Redox Reactions : The nitro group can undergo reduction, generating reactive nitrogen species that may exert cytotoxic effects on cells.

- Enzyme Modulation : The compound can interact with enzymes and receptors through hydrogen bonding and π-π interactions, potentially altering their activity .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of nitro compounds, including this compound. Nitro groups are known to exhibit broad-spectrum antimicrobial activity against various pathogens, including bacteria and fungi .

Antitumor Activity

Research indicates that compounds with similar structures display significant antitumor properties. For instance, in cytotoxicity assays, certain derivatives demonstrated low IC50 values, indicating strong potential as anticancer agents .

| Compound | IC50 (µg/mL) | Activity |

|---|---|---|

| This compound | 12.2 | Antitumor |

| Related Nitro Compound | 67.45 | Antitumor |

Herbicidal Effects

Compounds structurally related to this compound have been identified as effective herbicides. Their application in agricultural settings has shown efficacy against common weeds like wild mustard and amaranth, making them valuable for crop management .

Study on Antimicrobial Activity

A study published in PubMed evaluated the antimicrobial effects of various nitro compounds, including this compound. The results indicated that the compound exhibited significant inhibition against H. pylori and other pathogenic bacteria, supporting its potential use in treating infections .

Anticancer Research

In another investigation focused on cancer therapeutics, derivatives of this compound were tested for their ability to induce apoptosis in cancer cells. The results showed a strong correlation between the structural features of the compounds and their cytotoxic effects, highlighting the importance of the nitro group in enhancing biological activity .

Properties

IUPAC Name |

2-methyl-1-nitro-4-phenoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO3/c1-10-9-12(7-8-13(10)14(15)16)17-11-5-3-2-4-6-11/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COHVZTXZLIRSTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC2=CC=CC=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20369505 | |

| Record name | 2-nitro-5-phenoxytoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20369505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112880-83-8 | |

| Record name | 2-nitro-5-phenoxytoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20369505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.